1H-Indol-7-YL acetate

Overview

Description

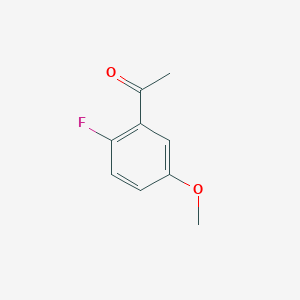

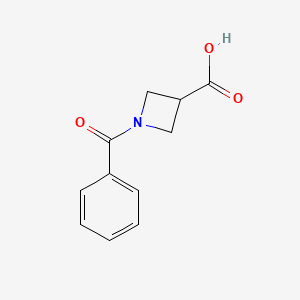

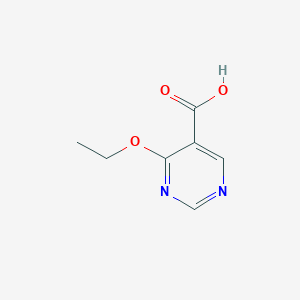

1H-Indol-7-YL acetate is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Potentials

Research by Rubab et al. (2017) involved the synthesis of derivatives from 1H-Indol-7-YL acetate, focusing on their antibacterial potential against Gram-positive and Gram-negative bacteria. The study found that certain derivatives exhibited antibacterial activities comparable to the standard drug Ciprofloxacin, demonstrating potential therapeutic applications in treating bacterial infections (Rubab et al., 2017).

Novel Synthesis Methods

A study by Liu et al. (2010) introduced a catalyst-free method for synthesizing 1H-indol-3-yl acetates, representing a more efficient approach to producing these compounds (Liu et al., 2010).

Microwave-Assisted Synthesis

Parshotam et al. (2016) described a rapid microwave-assisted synthesis method for 1-acetyl-1H-indol-3-yl acetate. This technique offers a more efficient production process, highlighting the versatility of this compound in various synthesis methods (Parshotam et al., 2016).

Potential as Anti-Inflammatory Agents

Research by Rehman et al. (2022) focused on synthesizing chalcone derivatives from this compound and evaluating their anti-inflammatory properties. This study indicates the potential of these derivatives in developing new anti-inflammatory medications (Rehman et al., 2022).

Computational Analysis and Biological Evaluation

A study by Kumar et al. (2022) synthesized novel 1H-indol-1-yl ethanone compounds and evaluated their effects on the COX-2 enzyme, along with their analgesic and anti-inflammatory activity. This research highlights the potential pharmaceutical applications of this compound derivatives (Kumar et al., 2022).

In Vitro Antiplasmodial Properties

Mphahlele et al. (2017) explored the synthesis of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides and evaluated their in vitro antiplasmodial properties. The study provided insights into the potential use of these compounds in treating malaria (Mphahlele et al., 2017).

Anti-Inflammatory Drug Synthesis

Al-Ostoot et al. (2020) reported the synthesis of a new indole acetamide derivative with potential anti-inflammatory applications. This research involved molecular docking analysis to target the cyclooxygenase COX-1 and 2 domains, suggesting the compound's effectiveness in anti-inflammatory treatments (Al-Ostoot et al., 2020).

Biological Evaluation of Oxadiazole Derivatives

A study by Hassan et al. (2022) synthesized and evaluated the antimicrobial properties of oxadiazole derivatives containing the indole moiety. The research indicated the potential of these compounds as antimicrobial agents, contributing to the field of infection control and treatment (Hassan et al., 2022).

Mechanism of Action

Target of Action

1H-Indol-7-YL acetate, like other indole derivatives, is known to interact with multiple receptors . The indole scaffold is found in many important synthetic drug molecules and binds with high affinity to these receptors . This broad-spectrum interaction makes it a valuable compound for developing new useful derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets and induce changes that lead to these effects.

Biochemical Pathways

Indole derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response

Pharmacokinetics

Indole derivatives are known to have broad-spectrum biological activities , suggesting that they may have favorable ADME properties that contribute to their bioavailability.

Result of Action

Given the wide range of biological activities of indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the reactions of indole derivatives have been found to proceed efficiently under neat conditions

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

1H-Indol-7-YL acetate, like other indole derivatives, interacts with various enzymes, proteins, and other biomolecules. These interactions are often facilitated by the indole nucleus, which binds with high affinity to multiple receptors . This makes this compound a valuable compound in biochemical reactions.

Cellular Effects

This compound has been found to influence cell function in various ways. It can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, certain indole derivatives have shown inhibitory activity against influenza A, suggesting that this compound may also interact with cellular processes in a similar manner .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact mechanism is likely to be complex and may vary depending on the specific biochemical context.

Metabolic Pathways

This compound is likely involved in metabolic pathways related to indole derivatives. These pathways may involve various enzymes or cofactors

Transport and Distribution

This compound, like other indole derivatives, is likely transported and distributed within cells and tissues. This could involve specific transporters or binding proteins, and may affect its localization or accumulation

Properties

IUPAC Name |

1H-indol-7-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7(12)13-9-4-2-3-8-5-6-11-10(8)9/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLGBZZJOICJSAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC2=C1NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80547044 | |

| Record name | 1H-Indol-7-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80547044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5526-13-6 | |

| Record name | 1H-Indol-7-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80547044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Difluoromethyl)sulfanyl]benzoic acid](/img/structure/B1338276.png)